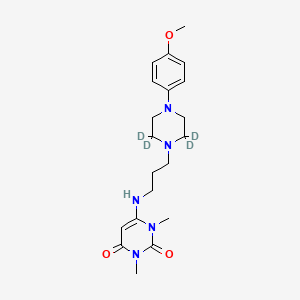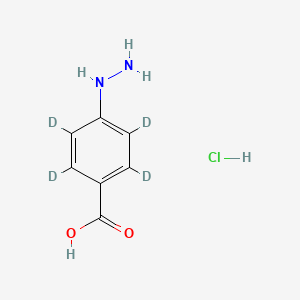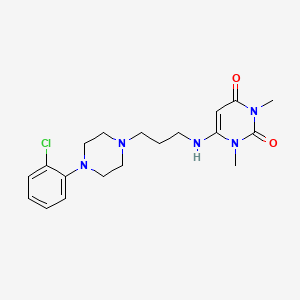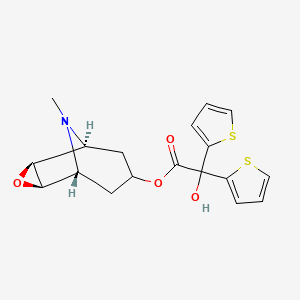
4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyloxyphenyl N-des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc (4-BOC-MVC) is a small molecule inhibitor of the CCR5 receptor, a chemokine receptor found on the surface of immune cells. It is a potent inhibitor of HIV-1 entry into target cells and has been used in combination with other antiretroviral drugs to treat HIV-1 infection. 4-BOC-MVC has been studied extensively in the laboratory and has been found to have a range of biochemical and physiological effects on the body.
科学研究应用
4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc has been used in a range of scientific research applications. It has been used to study the structure and function of the CCR5 receptor, as well as to study the mechanism of HIV-1 entry into target cells. 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc has also been used to study the biochemical and physiological effects of CCR5 receptor inhibition. In addition, 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc has been used in the development of new antiretroviral drugs and in the study of drug resistance.
作用机制
4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc binds to the CCR5 receptor, a chemokine receptor found on the surface of immune cells, and blocks its ability to bind to the HIV-1 envelope glycoprotein gp120. This prevents the virus from entering the cell and inhibits the replication of HIV-1.
Biochemical and Physiological Effects
4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc has been found to have a range of biochemical and physiological effects on the body. It has been found to inhibit the expression of CCR5 on the surface of immune cells, which can lead to an increase in the number of CD4+ T cells, a type of immune cell that is important for fighting infections. In addition, 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc has been found to inhibit the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation. Finally, 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc has been found to inhibit the production of viral proteins, which can lead to a decrease in viral load.
实验室实验的优点和局限性
4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc has several advantages for use in lab experiments. It is a potent inhibitor of HIV-1 entry into target cells and has a high affinity for the CCR5 receptor. In addition, it is a small molecule and is relatively easy to synthesize and purify. However, 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc is not without its limitations. It is not as effective against other strains of HIV-1 and is not effective against other viruses, such as hepatitis C. In addition, it is not suitable for long-term use due to potential side effects.
未来方向
There are a number of potential future directions for 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc. One potential direction is the development of new antiretroviral drugs that are more effective against other strains of HIV-1 and other viruses. Another potential direction is the development of new compounds that are more effective at inhibiting the expression of CCR5 on the surface of immune cells. Finally, 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc could be used in combination with other antiretroviral drugs to create more effective treatments for HIV-1 infection.
合成方法
4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc is synthesized from 4-benzyloxy-phenyl-N-desmethyl-4,4-difluoro-cyclohexanecarboxylate (4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc). The synthesis of 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc involves a series of steps including the reaction of 4-benzyloxy-phenyl-N-desmethyl-4,4-difluoro-cyclohexanecarboxylate with a suitable base, such as sodium hydroxide, followed by the addition of an acid, such as hydrochloric acid. The reaction is then followed by a series of chromatographic purification steps. The final product is 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc, a white crystalline solid.
属性
IUPAC Name |
(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O/c1-20(2)29-32-31-21(3)34(29)26-17-24-11-12-25(18-26)33(24)16-15-28(30)23-9-13-27(14-10-23)35-19-22-7-5-4-6-8-22/h4-10,13-14,20,24-26,28H,11-12,15-19,30H2,1-3H3/t24?,25?,26?,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFFIPPYDYAULM-JOZVKIIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=C(C=C4)OCC5=CC=CC=C5)N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

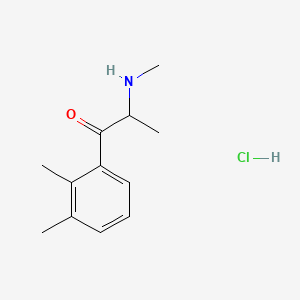
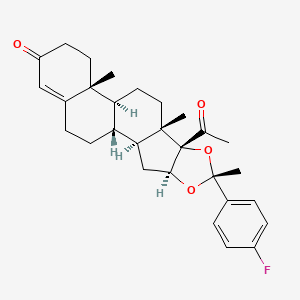
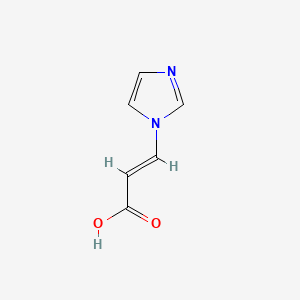

![6-({3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B587210.png)
![1-[(E)-but-2-en-2-yl]-3-fluorobenzene](/img/structure/B587212.png)
